3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that includes multiple functional groups and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one typically involves multiple steps, including the formation of key intermediates and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core tetracyclic structure through cyclization reactions.
Step 2: Introduction of the butylsulfanyl group via nucleophilic substitution.
Step 3: Addition of the 4-methylphenyl group through electrophilic aromatic substitution.
Step 4: Incorporation of the propan-2-yl group using Friedel-Crafts alkylation.
Step 5: Final modifications to introduce the oxa and thia groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ketone group may yield secondary alcohols.
Scientific Research Applications
3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- **3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- **this compound
Uniqueness
The uniqueness of 3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one lies in its complex structure, which includes multiple functional groups and heteroatoms
Properties
Molecular Formula |
C24H28N4O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-butylsulfanyl-7-(4-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C24H28N4O2S2/c1-5-6-11-31-24-26-25-23-27(16-9-7-15(4)8-10-16)21(29)20-17-12-18(14(2)3)30-13-19(17)32-22(20)28(23)24/h7-10,14,18H,5-6,11-13H2,1-4H3 |
InChI Key |
BPYCWBRZVXHTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=C(C=C5)C |
Origin of Product |
United States |
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